N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Catalog No.
S589774
CAS No.
14933-08-5
M.F
C17H37NO3S
M. Wt
335.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonat...

CAS Number

14933-08-5

Product Name

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

IUPAC Name

3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C17H37NO3S

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3

InChI Key

IZWSFJTYBVKZNK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

BS 12, BS-12, lauryl sulfobetaine, N-dodecyl-N,N-dimethyl-3-amino-1-propane sulfonate, N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, N-dodecyl-N,N-dimethylammonium-1-propane-3-sulfonate, SB12, TM 3-12, zwittergent, zwittergent 3-12

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Molecular Structure Analysis

NDAPS has a long, straight hydrocarbon chain (dodecyl group, C12H25) attached to a central nitrogen atom. This nitrogen also carries two methyl groups (CH3) and a three-carbon linker chain ending with a sulfonate group (SO3⁻). The key feature is the presence of both positive and negative charges within the molecule, creating a zwitterionic character [].


Chemical Reactions Analysis

The specific synthesis pathway for NDAPS is not readily available in scientific literature. However, general methods for synthesizing zwitterionic detergents exist, involving quaternization reactions between amines and appropriate haloalkanes, followed by sulfonation reactions [].

NDAPS is expected to undergo decomposition reactions common to organic compounds at high temperatures. As a zwitterionic molecule, it might not exhibit typical acid-base reactions due to the internal neutralization of its charges.

Specific studies on NDAPS reactivity are limited, but its zwitterionic nature might influence its interactions with other molecules.


Physical And Chemical Properties Analysis

  • State: Likely a solid at room temperature due to the long hydrocarbon chain.
  • Solubility: Expected to be soluble in water due to the zwitterionic nature and the sulfonate group. Might also have some solubility in organic solvents due to the dodecyl chain.
  • Melting point and boiling point: No data available, but likely high melting point due to the long hydrocarbon chain and a high boiling point due to the presence of both ionic groups.

The primary function of NDAPS in scientific research is protein solubilization [, ]. Proteins are amphiphilic molecules with both hydrophobic and hydrophilic regions. Zwitterionic detergents like NDAPS can interact with both regions, disrupting protein-protein interactions and promoting protein solubility in aqueous solutions. The exact mechanism involves the detergent molecules surrounding the hydrophobic regions of the protein, shielding them from the water environment. This allows the protein to remain unfolded and in solution for further study or manipulation [].

Protein Solubilization:

N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as lauryl sulfobetaine (LSB) or SB3-12, is a zwitterionic detergent commonly employed in scientific research for protein solubilization. Its zwitterionic nature, meaning it carries both a positive and a negative charge within the molecule, grants it several advantages over traditional ionic detergents:

  • Milder: Zwitterionic detergents like LSB are generally milder than ionic detergents, minimizing potential denaturation or inactivation of proteins during the solubilization process [].
  • Wider pH range: LSB exhibits functionality across a wider pH range compared to ionic detergents, allowing for its use in various research applications with different pH requirements [].
  • Reduced interference: Due to its zwitterionic nature, LSB exhibits minimal interaction with many biomolecules, reducing potential interference in downstream assays [].

These properties make LSB a valuable tool for researchers studying various proteins, particularly those that are sensitive to harsh detergents or require specific pH conditions.

Specific applications:

  • Trypsin buffer: LSB has been used as a component of trypsin buffer for protein solution dialysis [].
  • Solubilization of cardiac 5'-nucleotidase: Studies have demonstrated the effectiveness of LSB in solubilizing the enzyme cardiac 5'-nucleotidase, highlighting its potential application in research related to this specific enzyme [].

XLogP3

5

UNII

R6P3KW3E8U

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Other CAS

14933-08-5
68201-55-8

Wikipedia

N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
Lauryl sultaine

Use Classification

Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant; Viscosity controlling

General Manufacturing Information

1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt: ACTIVE

Dates

Modify: 2023-08-15

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